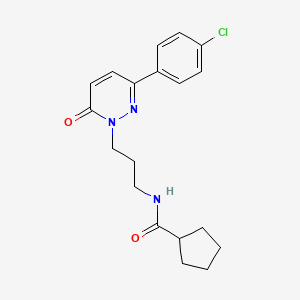
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide” is a complex organic molecule. It contains a pyridazinone ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, a chlorophenyl group, a propyl linker, and a cyclopentanecarboxamide group. The presence of these functional groups could confer specific chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridazinone ring, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the carboxamide group could participate in hydrogen bonding .Scientific Research Applications
Anticancer and Antimicrobial Agents
Research conducted on the synthesis of novel heterocyclic compounds, including those similar to the specified chemical, has shown significant potential in anticancer and antimicrobial applications. A study revealed that certain synthesized compounds exhibited high potency against cancer cell lines and performed well against pathogenic bacterial and fungal strains (Katariya, Vennapu, & Shah, 2021).
Antitumor Activity
Another study focused on the antitumor capabilities of similar compounds, particularly imidazotetrazines. It was found that specific compounds have curative activity against leukemia and may act as prodrugs for more established treatments (Stevens et al., 1984).
Antibacterial and Antifungal Applications
Various novel synthesized compounds with structural similarities have been tested for their antibacterial and antifungal activities. These compounds have shown efficiency against a range of pathogenic bacteria and fungi, highlighting their potential use in combating microbial resistance (Khalifa et al., 2015).
Miscellaneous Biological Activities
There are also studies indicating the diverse biological activities of similar compounds. These include antioxidant activity, antitumor activity against various cell lines, and potential use in sterile or biological active fabrics in various applications (Abubshait, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-16-8-6-14(7-9-16)17-10-11-18(24)23(22-17)13-3-12-21-19(25)15-4-1-2-5-15/h6-11,15H,1-5,12-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUPZCVQHIXURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2671510.png)
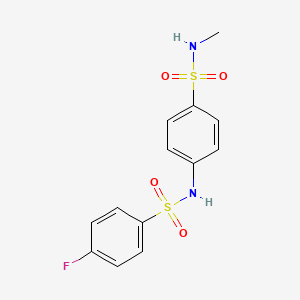
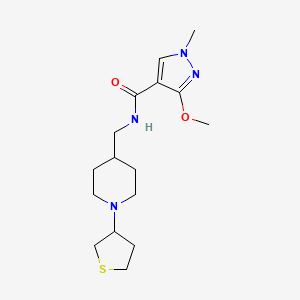
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2671515.png)
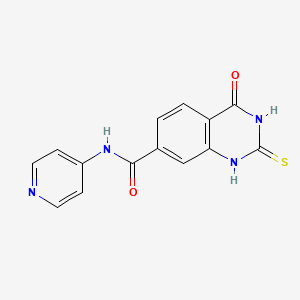
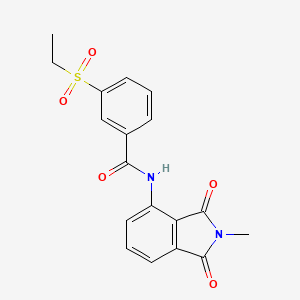
![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2671523.png)
![2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2671526.png)

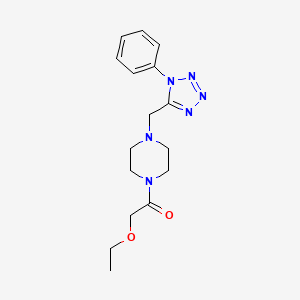
![2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2671530.png)
![5-Chloro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2671531.png)
